![molecular formula C27H39NO B14269473 (E)-1-[4-(Nonyloxy)phenyl]-N-(4-pentylphenyl)methanimine CAS No. 138329-18-7](/img/structure/B14269473.png)
(E)-1-[4-(Nonyloxy)phenyl]-N-(4-pentylphenyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-[4-(Nonyloxy)phenyl]-N-(4-pentylphenyl)methanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a nonyloxy group attached to a phenyl ring and a pentylphenyl group attached to the nitrogen atom of the imine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(Nonyloxy)phenyl]-N-(4-pentylphenyl)methanimine typically involves the condensation reaction between 4-(nonyloxy)benzaldehyde and 4-pentylaniline. The reaction is carried out under anhydrous conditions in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-[4-(Nonyloxy)phenyl]-N-(4-pentylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
(E)-1-[4-(Nonyloxy)phenyl]-N-(4-pentylphenyl)methanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of (E)-1-[4-(Nonyloxy)phenyl]-N-(4-pentylphenyl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. Additionally, the phenyl rings may engage in π-π interactions with aromatic residues in the target proteins, further influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-1-[4-(Octyloxy)phenyl]-N-(4-pentylphenyl)methanimine
- (E)-1-[4-(Decyloxy)phenyl]-N-(4-pentylphenyl)methanimine
- (E)-1-[4-(Hexyloxy)phenyl]-N-(4-pentylphenyl)methanimine
Uniqueness
(E)-1-[4-(Nonyloxy)phenyl]-N-(4-pentylphenyl)methanimine is unique due to the specific length of the nonyloxy chain, which can influence its physical and chemical properties, such as solubility, melting point, and reactivity. This compound’s distinct structural features make it a valuable candidate for various applications in research and industry.
Propriétés
Numéro CAS |
138329-18-7 |
|---|---|
Formule moléculaire |
C27H39NO |
Poids moléculaire |
393.6 g/mol |
Nom IUPAC |
1-(4-nonoxyphenyl)-N-(4-pentylphenyl)methanimine |
InChI |
InChI=1S/C27H39NO/c1-3-5-7-8-9-10-12-22-29-27-20-16-25(17-21-27)23-28-26-18-14-24(15-19-26)13-11-6-4-2/h14-21,23H,3-13,22H2,1-2H3 |
Clé InChI |
LEYOAPMRXREVDW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



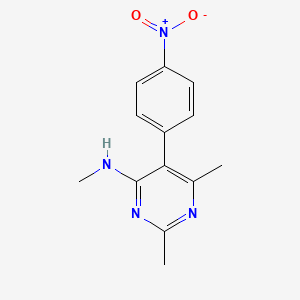
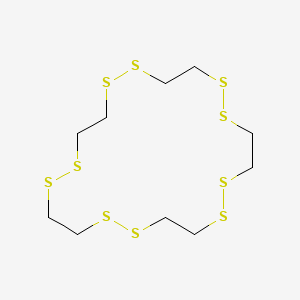
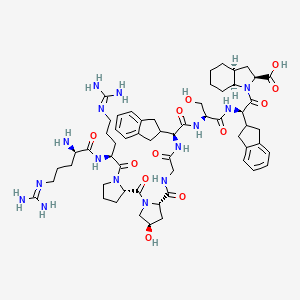
![1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)-](/img/structure/B14269408.png)

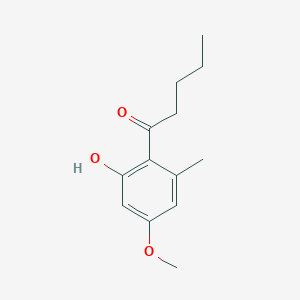
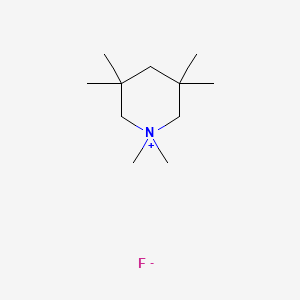
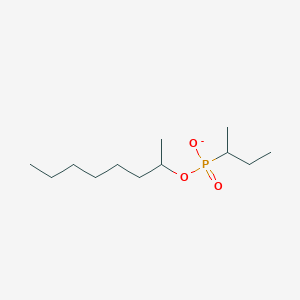
![{[(Hexa-1,5-dien-3-yl)oxy]methyl}benzene](/img/structure/B14269442.png)

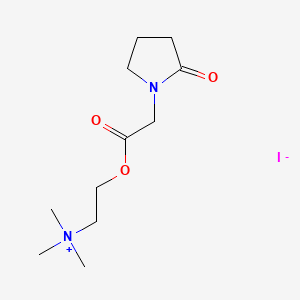
![9,10-Bis[(2-ethylphenoxy)methyl]anthracene](/img/structure/B14269463.png)
![N-(3-{[(4-Aminophenyl)methyl]amino}-3-methylbutan-2-ylidene)hydroxylamine](/img/structure/B14269471.png)
